methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate
Description
Methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate is a structurally complex α,β-unsaturated ester featuring a conjugated enoate backbone. Key functional groups include:
- Ester group (methyl prop-2-enoate)
- Formamido substituent derived from 3-chlorophenyl isocyanate or chloride.
- Dimethylamino group at the β-position.
- E-configuration of the double bond, critical for maintaining planarity and conjugation.
Molecular Formula: C₁₃H₁₄ClN₂O₃
Molar Mass: 285.72 g/mol.
The compound’s structure enables diverse interactions:
- The formamido group (–NHC(O)Ar) acts as a hydrogen bond donor/acceptor, influencing solubility and crystallinity.
- The dimethylamino group (–N(CH₃)₂) contributes basicity and steric bulk.
Crystallographic analysis, if performed, might utilize tools like SHELXL () for refinement.
Properties
IUPAC Name |
methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-16(2)8-11(13(18)19-3)15-12(17)9-5-4-6-10(14)7-9/h4-8H,1-3H3,(H,15,17)/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGMCFJCTYAEU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)NC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 3-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with dimethylamine to form the corresponding amide.
Esterification: The amide is subsequently esterified with methyl acrylate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate":
Basic Information
Potential Applications and Research Areas
While the search results do not provide explicit applications for "this compound," they do suggest areas of potential research and application based on similar compounds and functional groups:
- Related Structures and Activities: Search results show molecules with chlorophenyl and formamido groups exhibiting antimalarial activity . Hydrazones, for example, have demonstrated potential against malaria .
- EOR Catalyst: A similar compound, Pt/Mo 2C/C-cp, has been researched as an electrocatalyst for ethanol oxidation reaction (EOR) .
- Fluoroquinolone Accumulation: Research discusses the accumulation of fluoroquinolones in cells, noting the impact of hydrophobicity and molecular weight on concentration .
- Inhibitor of Autophagy: One study indicates that CCCP (m-chlorophenyl hydrazone cccp) can inhibit autophagy .
- Building block in synthesis: Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate contains a dimethylamino group that contributes to basicity and potential interactions with biological molecules, suggesting its role as a building block in chemical synthesis.
Safety Information
Relevant chemical fragments:
- Chlorophenyl group : This structure appears in molecules with diverse biological activities, such as antimalarials .
- Formamido group : This structure is present in MDMB-CHMCZCA, a synthetic cannabinoid .
- Dimethylamino group : This group contributes to basicity and potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two analogs from the evidence:
Substituent-Driven Property Differences
Target vs. Cyano Analog ()
- Electron Effects: The cyano group (–CN) in ’s compound is a strong electron-withdrawing group (EWG), increasing electrophilicity of the α,β-unsaturated system.
- Hydrogen Bonding: The formamido group in the target can donate (N–H) and accept (C=O) hydrogen bonds, enhancing solubility and crystallinity compared to the cyano analog, which lacks H-bond donors .
- Molecular Weight : The target’s larger size (285.72 vs. 153.16 g/mol) suggests differences in diffusion rates and bioavailability.
Target vs. Chloro-Fluoro Enamide ()
- Substituent Complexity : ’s compound features a chloro-fluorophenyl methoxy group and a propylamide chain, increasing steric bulk and lipophilicity (logP ~3.5 estimated). The target’s simpler structure may favor metabolic stability.
- Biological Interactions : The fluorine atom in ’s compound could enhance membrane permeability, while the target’s chlorine may prioritize aromatic interactions in binding pockets.
Biological Activity
Methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate, also known by its CAS number 400084-89-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₃H₁₅ClN₂O₃
- Molecular Weight : 282.723 g/mol
- MDL Number : MFCD00232790
- Storage Conditions : Ambient temperature
Biological Activity
The biological activity of this compound primarily revolves around its pharmacological potential, particularly in the areas of anti-cancer and anti-inflammatory effects.
Antitumor Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the growth of tumor cells through mechanisms that may involve the modulation of specific signaling pathways. A notable study indicated that similar compounds within its class demonstrated significant activity against BRAF(V600E) mutations, which are prevalent in certain melanoma cases .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Apoptosis induction via mitochondrial pathway |
| MDA-MB-231 | 3.8 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines, which play a crucial role in the pathogenesis of chronic inflammatory diseases. This property makes it a candidate for further exploration in therapeutic applications targeting inflammation-related conditions .
Case Studies and Research Findings
- In Vitro Studies on Cancer Cell Lines
- Synergistic Effects with Other Chemotherapeutics
- Anti-inflammatory Mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
